molecular formula C28H52N8O8 B14225893 L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid CAS No. 823233-25-6

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid

Katalognummer: B14225893
CAS-Nummer: 823233-25-6
Molekulargewicht: 628.8 g/mol
InChI-Schlüssel: WAMSXVQKTPJHNN-HVYFOGIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid is a complex peptide compound It is composed of several amino acids, including isoleucine, leucine, ornithine, and aspartic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:

    Deprotection: Removal of the protecting group from the amino group of the growing peptide chain.

    Coupling: Addition of the next amino acid, which is activated by a coupling reagent.

    Washing: Removal of excess reagents and by-products.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end application.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-aspartic acid can be compared with other similar peptide compounds, such as:

    L-Asparaginyl-L-isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamic acid: This compound has a similar structure but includes additional amino acids, such as asparagine and glutamic acid.

    L-Isoleucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-glutamic acid: This compound differs in the presence of valine and glutamic acid instead of leucine and aspartic acid.

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

823233-25-6

Molekularformel

C28H52N8O8

Molekulargewicht

628.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C28H52N8O8/c1-7-16(6)22(29)26(42)35-19(12-15(4)5)24(40)33-17(9-8-10-32-28(30)31)23(39)34-18(11-14(2)3)25(41)36-20(27(43)44)13-21(37)38/h14-20,22H,7-13,29H2,1-6H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H,37,38)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,22-/m0/s1

InChI-Schlüssel

WAMSXVQKTPJHNN-HVYFOGIKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.